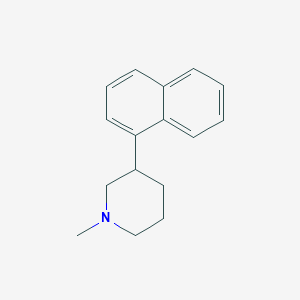

1-Methyl-3-(naphthalen-1-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-3-(naphthalen-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. The compound is characterized by the presence of a methyl group at the first position and a naphthalene ring at the third position of the piperidine ring. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Methyl-3-(naphthalen-1-yl)piperidine typically involves several steps, including the formation of the piperidine ring and the subsequent attachment of the naphthalene and methyl groups. One common synthetic route involves the use of N-methylpiperidine as a starting material, which undergoes a Friedel-Crafts alkylation reaction with naphthalene under acidic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often employing continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Alkylation and Functionalization Reactions

The piperidine nitrogen undergoes alkylation under mild conditions. In one protocol, treatment with methyl iodide and potassium carbonate in refluxing acetonitrile yields quaternary ammonium salts (e.g., 1,3-dimethyl derivatives) with >80% efficiency. Steric hindrance from the naphthyl group necessitates prolonged reaction times (24–48 hrs) compared to unsubstituted piperidines.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, CH₃CN, reflux | 1,3-Dimethyl derivative | 82% |

Condensation Reactions Leading to Piperidin-4-ones

Condensation with carbonyl compounds forms piperidin-4-one derivatives, a key intermediate in bioactive molecule synthesis. For example, reacting with 1-naphthaldehyde and ammonium acetate in ethanol under reflux produces 2,6-di(naphthalen-1-yl)piperidin-4-ones .

Mechanism :

-

Formation of enamine intermediates via ammonium acetate catalysis.

-

Cyclocondensation with aldehydes/ketones to form the six-membered ring.

| Carbonyl Source | Reaction Time | Yield | Antimicrobial MIC (μg/mL) |

|---|---|---|---|

| Acetone | 6 hrs | 65% | 6.25 (S. aureus) |

| Cyclohexanone | 8 hrs | 58% | 12.5 (E. coli) |

Oxime Formation and Functionalization

Piperidin-4-ones derived from 1-methyl-3-(naphthalen-1-yl)piperidine react with hydroxylamine hydrochloride in ethanol to form oximes, enhancing antimicrobial activity .

Conditions :

-

Hydroxylamine HCl (1.2 eq), sodium acetate (2 eq), ethanol, 70°C, 4 hrs.

-

Yield: 70–75%

Key Spectral Data :

Mannich-Type Reactions

The compound participates in Mannich reactions with aldehydes and amines to form β-amino ketones. For instance, combining with 3-nitrobenzaldehyde and 3-methylpiperidine in methanol yields a Mannich base stabilized by an intramolecular O–H···N hydrogen bond .

Crystallographic Data :

Cyclization and Ring-Opening Reactions

Under acidic conditions, the naphthyl group facilitates electrophilic aromatic substitution, enabling cyclization to fused polycyclic structures. For example, treatment with H₂SO₄ generates tricyclic derivatives via Friedel-Crafts alkylation.

Limitation : Competing side reactions (e.g., sulfonation) require precise temperature control (0–5°C).

Spectroscopic Characterization

Reaction products are routinely characterized by:

Scientific Research Applications

Pharmacological Applications

1-Methyl-3-(naphthalen-1-yl)piperidine has been investigated for various pharmacological activities:

Antidepressant Activity

Research indicates that piperidine derivatives, including this compound, may exhibit antidepressant effects. Studies have shown that modifications to the piperidine structure can enhance serotonin receptor affinity, potentially leading to improved mood regulation .

Anticancer Properties

The compound has been explored for its anticancer potential. It is hypothesized that the naphthalene moiety contributes to the cytotoxicity against specific cancer cell lines. For instance, derivatives of piperidine have demonstrated significant activity against hypopharyngeal tumor cells in vitro .

Antinociceptive Effects

Studies have suggested that this compound may act as an antinociceptive agent. Its interaction with sigma receptors has been linked to pain modulation, providing a potential pathway for developing new analgesics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Piperidine Formation : Initial synthesis of the piperidine core via cyclization reactions.

- Naphthalene Substitution : Introduction of the naphthalene group through electrophilic aromatic substitution or similar methodologies.

Synthetic Pathway Example

A typical synthetic pathway might include:

- Formation of the piperidine ring from appropriate precursors.

- Functionalization at the 3-position with naphthalene derivatives.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(naphthalen-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-3-(naphthalen-1-yl)piperidine can be compared with other similar compounds, such as:

1-Methyl-4-(naphthalen-1-yl)piperidine: Similar structure but with the naphthalene ring at the fourth position, leading to different chemical and biological properties.

3-(Naphthalen-1-yl)piperidine: Lacks the methyl group, which can affect its reactivity and interaction with molecular targets.

Naphthylpiperidine derivatives: A broader class of compounds with varying positions of the naphthalene ring and different substituents, each with unique properties and applications.

Biological Activity

1-Methyl-3-(naphthalen-1-yl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a methyl group at the nitrogen atom and a naphthyl group attached to the third carbon of the piperidine ring, leading to unique pharmacological properties.

- Chemical Formula : C_{13}H_{15}N

- Molecular Weight : 199.27 g/mol

The structural configuration allows for interactions with various neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in mood regulation and other neurological functions.

Biological Activity Overview

Research indicates that this compound may exhibit significant antidepressant and anxiolytic properties. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological exploration.

The compound's biological activity is primarily attributed to its interactions with:

- Serotonin Receptors : Modulating serotonin levels can influence mood and anxiety.

- Dopamine Receptors : Affecting dopamine pathways may help in treating disorders like depression and schizophrenia.

Structure-Activity Relationship (SAR)

The structural modifications of piperidine derivatives can significantly influence their binding affinity and selectivity for various receptors. For instance, the introduction of different substituents on the piperidine ring can enhance lipophilicity, potentially improving blood-brain barrier penetration.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds related to this compound, emphasizing their structural types and biological properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-(Naphthalen-1-yl)piperidine | Piperidine derivative | Known for its psychoactive properties |

| 3-(Naphthalen-2-yl)methylpiperidine | Piperidine derivative | Exhibits distinct binding profiles |

| 4-(Naphthalen-1-yl)piperazine | Piperazine derivative | Potentially different pharmacodynamics |

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including those similar to this compound:

- Antidepressant Activity : A study indicated that modifications to the piperidine structure could enhance antidepressant effects by increasing receptor affinity for serotonin transporters .

- Antimicrobial Properties : Research on related compounds demonstrated varying antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 200 µg/mL .

- Cytotoxicity Studies : Investigations into related naphthalene-containing compounds showed promising results in cytotoxicity assays against cancer cell lines, indicating potential antineoplastic properties .

Properties

Molecular Formula |

C16H19N |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

1-methyl-3-naphthalen-1-ylpiperidine |

InChI |

InChI=1S/C16H19N/c1-17-11-5-8-14(12-17)16-10-4-7-13-6-2-3-9-15(13)16/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3 |

InChI Key |

VSIVMHTYQKMSOQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.